molecular formula C29H47BrO3Si2 B125575 (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane CAS No. 371783-90-3

(R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane

Cat. No.: B125575
CAS No.: 371783-90-3
M. Wt: 579.8 g/mol
InChI Key: WENVCHJJGVORAG-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane is a complex organic molecule that features multiple functional groups, including tert-butyldimethylsiloxy, benzyloxy, and bromoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane typically involves multiple steps:

    Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of Benzyloxy Group:

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromoethoxy group, converting it to an ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethoxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology

In biological research, it can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyloxyacetaldehyde
  • tert-Butyl carbamate
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid

Uniqueness

The uniqueness of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

[(1R)-2-bromo-1-[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-phenylmethoxyphenyl]ethoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47BrO3Si2/c1-28(2,3)34(7,8)32-19-18-25-20-24(27(21-30)33-35(9,10)29(4,5)6)16-17-26(25)31-22-23-14-12-11-13-15-23/h11-17,20,27H,18-19,21-22H2,1-10H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENVCHJJGVORAG-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)C(CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)[C@H](CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47BrO3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.